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molecular formula C10H6BrNO2 B060646 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde CAS No. 176961-43-6

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Cat. No. B060646
M. Wt: 252.06 g/mol
InChI Key: ZVOZUMCLFHQEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06639082B2

Procedure details

A 1 L round bottom flask was charged with 2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline (27.8 g, 67.1 mmol), DBU (24.1 mL, 161.2 mmol) and morpholine (56.4 mL, 646.7 mmol). The mixture was heated at 60° C. for 2.5 hours. HPLC indicated the starting material had disappeared. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. The stirring stopped. Potassium tert-butoxide (1 M in THF, 350 mL) was added dropwise in 0.5 hours. The stirring started after ˜20 mL of potassium tert-butoxide THF solution was added. The reaction mixture was warmed up to RT and stirred at RT for 5 hours. It was put aside in a −40° C. freezer for 13 hours and then was stirred at RT for another 2 hours. The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath. HCl (6N, cold, 214 mL) was added dropwise in 15 minutes. The mixture was stirred at 0° C. to RT in 0.5 hours. It was transferred to a 2 L separatory funnel, diluted with EtOAc (300 mL) and water (300 mL). The aqueous layer was separated and extracted with EtOAc (300 mL×2). The organic layers were combined and the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2). It was dried over MgSO4 (50 g) for 0.5 hours and concentrated to 21.3 g of semi solid. The crude semi solid was dissolved in warm THF (60 mL). The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g). The mixture was stirred without heat for 0.5 hours and was heated to reflux. It was filtered through a celite pad and the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3). The filtrate was concentrated to 14.1 g of yellowish white solid. The charcoal treated crude product was dissolved in cyclohexane (300 mL) at reflux. Crystallization occurred upon cooling to RT. The mixture was stirred at RT for 4 hours and then at 4° C. for 13 hours. The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration and was suction dried at RT for 13 h. It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8. The 1H NMR and mass spectra were consistent with the assigned structure.
Name
2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
potassium tert-butoxide THF
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
214 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10](OC)[CH2:11][N:12]=2)=[CH:4][C:3]=1[CH:15](Br)Br.C1CCN2C(=NCCC2)CC1.N1CC[O:32]CC1.CC(C)([O-])C.[K+].Cl>CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][C:3]=1[CH:15]=[O:32] |f:3.4|

Inputs

Step One
Name
2-[4-bromo-3-(dibromomethyl)-phenyl]-5-methoxy-oxazoline
Quantity
27.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C=1OC(CN1)OC)C(Br)Br
Name
Quantity
24.1 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
56.4 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
potassium tert-butoxide THF
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
214 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at RT for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to RT
WAIT
Type
WAIT
Details
It was put aside in a −40° C. freezer for 13 hours
Duration
13 h
STIRRING
Type
STIRRING
Details
was stirred at RT for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −10° C. to 0° C. in an ice/acetone bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. to RT in 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
It was transferred to a 2 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (300 mL×2)
WASH
Type
WASH
Details
the combined organic phase was washed with brine/1N HCl mixture (200 mL/30 mL ), brine/water mixture (200 mL/30 mL×2) and brine (230 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4 (50 g) for 0.5 hours
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 21.3 g of semi solid
DISSOLUTION
Type
DISSOLUTION
Details
The crude semi solid was dissolved in warm THF (60 mL)
ADDITION
Type
ADDITION
Details
The THF solution was added dropwise to a mixture of refluxing cyclohexane (600 mL) and charcoal (3.6 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
without heat for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
FILTRATION
Type
FILTRATION
Details
It was filtered through a celite pad
WASH
Type
WASH
Details
the pad was washed with a hot mixture of cyclohexane/THF (90 mL/9 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 14.1 g of yellowish white solid
ADDITION
Type
ADDITION
Details
The charcoal treated crude product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in cyclohexane (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Crystallization
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to RT
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
at 4° C. for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The 2-[4-Bromo-3-(formyl)-phenyl]oxazole was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at RT for 13 h
Duration
13 h
CUSTOM
Type
CUSTOM
Details
It was obtained as an off-white solid in 72.3% yield, HPLC area percent 99.8

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)C=1OC=CN1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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